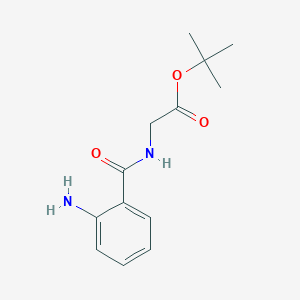

Tert-butyl 2-(2-aminobenzamido)acetate

Description

Structure

3D Structure

Properties

CAS No. |

855997-66-9 |

|---|---|

Molecular Formula |

C13H18N2O3 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

tert-butyl 2-[(2-aminobenzoyl)amino]acetate |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-11(16)8-15-12(17)9-6-4-5-7-10(9)14/h4-7H,8,14H2,1-3H3,(H,15,17) |

InChI Key |

YVSOUEFRPCMTDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 2 Aminobenzamido Acetate and Its Precursors

Regioselective Functionalization of the Aminobenzamide Core

The synthesis of the target molecule hinges on the regioselective functionalization of a 2-aminobenzamide (B116534) precursor. This involves both the initial synthesis of this core structure and the subsequent, highly specific formation of an amide bond at the 2-amino position.

Synthesis of 2-Aminobenzamide Precursors

The foundational step in the synthesis is the preparation of the 2-aminobenzamide scaffold. Various methods exist for this purpose, with routes starting from isatoic anhydride being particularly prominent due to their efficiency and accessibility.

Isatoic anhydride serves as a versatile and common starting material for the synthesis of 2-aminobenzamide and its derivatives. The reaction proceeds via the nucleophilic attack of an amine at the carbonyl centers of the anhydride. For the synthesis of the parent 2-aminobenzamide, ammonia is the nucleophile of choice.

The process involves the reaction of isatoic anhydride with a source of ammonia, such as aqueous ammonia or ammonium hydroxide. This reaction opens the anhydride ring, and subsequent decarboxylation leads to the formation of 2-aminobenzamide. This method is advantageous due to the commercial availability of isatoic anhydride and the typically high yields obtained. Both conventional heating methods in solvents like dimethylformamide (DMF) and more rapid microwave-assisted protocols have been successfully employed to synthesize 2-aminobenzamide derivatives from isatoic anhydride, often resulting in good to excellent yields. wikipedia.orgpeptide.com

The general reaction is summarized in the scheme below: Isatoic Anhydride + NH₃ → 2-Aminobenzamide + CO₂ + H₂O

While the core structure for the final target compound is derived from 2-aminobenzoic acid, the synthesis of 2-aminobenzamide itself is a key technology in the preparation of related chemical structures and precursors.

Amide Bond Formation Strategies for the Benzamido Linkage

The crucial step in assembling Tert-butyl 2-(2-aminobenzamido)acetate is the formation of the amide bond between the carboxylic acid of 2-aminobenzoic acid and the amino group of glycine tert-butyl ester. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Modern peptide coupling reagents are instrumental in achieving this with high efficiency and minimal side reactions.

Modern synthetic chemistry relies on a variety of coupling reagents to promote the formation of amide bonds under mild conditions. Among the most effective and widely used are carbodiimide-based systems, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

EDCI/HOBt System: The combination of EDCI and HOBt is a classic and cost-effective method for amide bond formation. The reaction mechanism involves the initial activation of the carboxylic acid (2-aminobenzoic acid) by EDCI to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is prone to racemization and other side reactions. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines. luxembourg-bio.com The glycine tert-butyl ester then attacks the active ester, forming the desired amide bond and regenerating HOBt. commonorganicchemistry.comresearchgate.net A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acids formed during the reaction.

HATU Reagent: HATU is a highly efficient, second-generation uronium-based coupling reagent. enamine.net It is renowned for its high coupling efficiency and fast reaction rates, even with sterically hindered substrates. wikipedia.orgenamine.net HATU activates the carboxylic acid by forming a highly reactive OAt-active ester derived from 1-hydroxy-7-azabenzotriazole (HOAt). wikipedia.orgmychemblog.com The pyridine nitrogen atom within the HOAt moiety is believed to provide neighboring group participation, which stabilizes the transition state and accelerates the rate of aminolysis. wikipedia.org Similar to the EDCI/HOBt system, a non-nucleophilic base like DIPEA is required.

The table below summarizes typical conditions for these coupling reactions.

| Coupling Reagent System | Typical Solvent | Base | Key Intermediate | Advantages |

|---|---|---|---|---|

| EDCI/HOBt | DMF, DCM, CH₃CN | DIPEA, TEA | HOBt Active Ester | Cost-effective, widely used. commonorganicchemistry.comnih.gov |

| HATU | DMF, NMP | DIPEA, TEA | OAt Active Ester | High efficiency, fast rates, effective for hindered substrates. wikipedia.orgenamine.net |

Introduction of the Tert-butyl Acetate (B1210297) Moiety

The second key component of the target molecule is the tert-butyl acetate group, which is introduced via the coupling partner, glycine tert-butyl ester. The synthesis of this amino acid ester is a prerequisite for the final amide bond formation step.

Esterification Protocols for Carboxylic Acids

The synthesis of glycine tert-butyl ester typically starts from glycine itself. The tert-butyl ester group is valuable in peptide synthesis as it can be readily cleaved under acidic conditions, which are often orthogonal to the deprotection conditions for many common amine protecting groups.

One common method for the preparation of tert-butyl esters of amino acids involves the acid-catalyzed addition of the N-protected amino acid to isobutene. orgsyn.org For instance, N-benzyloxycarbonylglycine can be reacted with isobutene in the presence of a strong acid catalyst. The subsequent removal of the benzyloxycarbonyl (Cbz) protecting group via catalytic hydrogenolysis yields the desired glycine tert-butyl ester. orgsyn.org

Another approach involves the direct esterification of glycine. However, due to the presence of the free amino group, protection is often necessary. Alternatively, methods have been developed that utilize reagents like tert-butyl bromoacetate or tert-butyl chloroacetate, followed by substitution and reduction steps to yield the final product. orgsyn.orgresearchgate.net For example, a procedure described in Organic Syntheses involves the reaction of sodium azide with tert-butyl chloroacetate to form tert-butyl azidoacetate, which is then reduced via catalytic hydrogenation to give glycine tert-butyl ester. orgsyn.org

The table below outlines a representative synthetic approach for glycine tert-butyl ester.

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| tert-Butyl Chloroacetate | 1. Sodium Azide (NaN₃) 2. H₂, Pd/C | tert-Butyl Azidoacetate | Glycine tert-butyl ester | orgsyn.org |

| N-Benzyloxycarbonylglycine | 1. Isobutene, H₂SO₄ 2. H₂, Pd/C | N-Benzyloxycarbonylglycine tert-butyl ester | Glycine tert-butyl ester | orgsyn.org |

Alkylation Reactions Involving Aminoacetate Derivatives

In the context of synthesizing this compound, the key transformation involving an aminoacetate derivative is the acylation of the nitrogen atom of tert-butyl 2-aminoacetate (also known as glycine tert-butyl ester). This reaction forms the central amide bond of the target molecule. While not a traditional C-alkylation, N-acylation is a critical method for elaborating the amino acid scaffold.

The precursor, tert-butyl 2-aminoacetate, can be synthesized through several established methods. A common laboratory-scale synthesis involves the esterification of glycine. For instance, glycine can be treated with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid to yield the desired ester rsc.org. Another route involves the acid-catalyzed addition of N-benzyloxycarbonylglycine to isobutene, followed by the removal of the benzyloxycarbonyl (Cbz) protecting group via catalytic hydrogenolysis orgsyn.org.

Once tert-butyl 2-aminoacetate is obtained, it serves as the nucleophile in the amide bond-forming reaction. The electrophilic partner is an activated form of 2-aminobenzoic acid. The direct coupling of a carboxylic acid and an amine is generally inefficient and requires coupling agents. A more effective approach is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride. Therefore, 2-aminobenzoic acid would be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 2-aminobenzoyl chloride reddit.com. The subsequent reaction between 2-aminobenzoyl chloride and tert-butyl 2-aminoacetate proceeds via nucleophilic acyl substitution to form this compound.

However, the presence of the free amino group on the 2-aminobenzoyl chloride introduces a significant challenge: the potential for self-polymerization. This necessitates the use of protecting group chemistry, as detailed in the following section.

Protecting Group Chemistry in the Synthesis of this compound

Protecting groups are indispensable in the synthesis of polyfunctional molecules like this compound. They temporarily block a reactive site, allowing a transformation to occur selectively at another position. For this target molecule, protection of the aniline amine (on the 2-aminobenzoic acid ring) is crucial, and the stability of the tert-butyl ester under various conditions must also be considered.

To prevent the undesired self-reaction of 2-aminobenzoyl chloride and to ensure the selective acylation of tert-butyl 2-aminoacetate, the amino group of 2-aminobenzoic acid must be protected before its conversion to the acyl chloride. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in neutral and basic conditions and its facile removal under acidic conditions.

The protection is typically achieved by reacting N-Boc-2-aminobenzoic acid with Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl of the (Boc)₂O anhydride. The reaction is versatile and can be performed under various conditions, as summarized in the table below.

Table 1: Typical Reaction Conditions for Boc-Protection of Amines

| Base | Solvent(s) | Temperature | Notes |

| Sodium Hydroxide (NaOH) | Water / Dioxane | Room Temperature | Common for amino acids, forming a water-soluble salt. |

| Sodium Bicarbonate (NaHCO₃) | Water / THF | Room Temperature | Mild aqueous conditions suitable for many substrates. |

| Triethylamine (Et₃N) | Dichloromethane (DCM), Acetonitrile | 0 °C to Room Temp. | Standard organic conditions. |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile, Dichloromethane (DCM) | Room Temperature | Used as a catalyst, often with another base, to accelerate the reaction nih.gov. |

Once the N-Boc-2-aminobenzoic acid is formed, it can be safely converted to its acyl chloride using thionyl chloride or oxalyl chloride. This protected acyl chloride can then be reacted with tert-butyl 2-aminoacetate to form N-Boc-protected this compound. The final step is the selective removal of the Boc group to yield the target compound.

Both the tert-butyl ester and the N-Boc carbamate are classified as acid-labile protecting groups, meaning they are removed under acidic conditions. However, their relative lability to acid can be exploited to achieve selective deprotection. Generally, the N-Boc group is more sensitive to acid than the tert-butyl ester, allowing for its removal while leaving the ester intact, although strong acidic conditions will cleave both.

The cleavage of both tert-butyl esters and Boc-carbamates proceeds through a similar mechanism involving the formation of a stable tert-butyl cation.

Boc-Carbamate Deprotection: The mechanism begins with the protonation of the carbamate's carbonyl oxygen by an acid (e.g., trifluoroacetic acid, TFA). This is followed by the cleavage of the carbon-oxygen bond to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine. The tert-butyl cation is typically scavenged by the counter-ion, deprotonates to form isobutene gas, or reacts with other nucleophiles present.

Tert-butyl Ester Deprotection: Similarly, the acid-catalyzed hydrolysis of a tert-butyl ester starts with the protonation of the ester's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, but the favored pathway involves the cleavage of the alkyl-oxygen bond due to the stability of the resulting tertiary carbocation. This AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism generates the carboxylic acid and the tert-butyl cation rsc.org.

Selective deprotection of the N-Boc group in the presence of the tert-butyl ester can often be achieved by using milder acidic conditions, such as 3M HCl in an organic solvent, which may preferentially cleave the more labile Boc group nih.gov. Conversely, stronger acids like neat trifluoroacetic acid will typically cleave both protecting groups simultaneously nih.gov.

Table 2: Common Reagents for Acid-Catalyzed Deprotection

| Reagent | Typical Conditions | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 50% v/v) | Strong acid; typically removes both Boc and t-butyl esters nih.gov. |

| Hydrochloric Acid (HCl) | 3-4 M in Dioxane, Ethyl Acetate, or Methanol | Can often be used for selective Boc removal in the presence of t-butyl esters under controlled conditions nih.gov. |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | A milder reagent that can offer good selectivity for deprotection of tert-butyl carbamates and esters researchgate.net. |

| Formic Acid | Used as solvent or co-solvent | Suitable for substrates sensitive to stronger acids rsc.org. |

Selective Deprotection of Tert-butyl Esters and Carbamates

Convergent and Divergent Synthetic Pathways

Divergent Synthesis: A divergent synthesis starts from a common core structure which is then reacted with a variety of different building blocks to create a library of related compounds wikipedia.org. Starting with this compound as a core intermediate, a divergent approach could be employed to generate a series of analogues. For example, the free 2-amino group could be subjected to various reactions such as alkylation, acylation, or sulfonylation with different reagents to produce a library of N-substituted anthranilamide derivatives. This is a powerful strategy in medicinal chemistry for exploring structure-activity relationships.

Reaction Mechanisms and Catalysis in the Chemistry of Tert Butyl 2 2 Aminobenzamido Acetate

Mechanistic Investigations of Ester Hydrolysis

The hydrolysis of the tert-butyl ester group in Tert-butyl 2-(2-aminobenzamido)acetate is a key reaction, often used for deprotection in synthetic sequences. The mechanism of this process is highly dependent on the reaction conditions, particularly the presence and concentration of acid.

Acid-Catalyzed Hydrolysis Mechanisms (A1, A2 Pathways)

Acid-catalyzed ester hydrolysis can proceed through several pathways, with the structure of the ester's alcohol group playing a decisive role. The two most common mechanisms are the A_AC_2 (bimolecular acyl-oxygen cleavage) and the A_AL_1 (unimolecular alkyl-oxygen cleavage) pathways. ucoz.comslideshare.net

The A_AC_2 mechanism , common for the hydrolysis of primary and secondary esters, involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. ucoz.comslideshare.net Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid.

However, for tert-butyl esters like this compound, the A_AL_1 mechanism is strongly favored. ucoz.comchemistrysteps.com This pathway involves the initial protonation of the ester's carbonyl oxygen. pearson.com Instead of a nucleophilic attack on the carbonyl carbon, the C-O bond between the oxygen and the tertiary carbon cleaves. This cleavage is facilitated by the formation of a highly stable tert-butyl carbocation. chemistrysteps.comresearchgate.net The carbocation is then captured by water (or another nucleophile) to form tert-butanol, and the carboxylic acid is released. researchgate.net Isotopic labeling studies using ¹⁸O-labeled water have confirmed that for tert-butyl esters, the labeled oxygen is incorporated into the resulting tert-butyl alcohol, providing strong evidence for the cleavage of the alkyl-oxygen bond (A_AL_1 pathway). askfilo.com

| Feature | A_AC_2 Mechanism (e.g., for Methyl or Ethyl Esters) | A_AL_1 Mechanism (for Tert-butyl Esters) |

|---|---|---|

| Rate-Determining Step | Bimolecular: Attack of water on the protonated ester | Unimolecular: Formation of the carbocation |

| Key Intermediate | Tetrahedral intermediate | Tertiary carbocation (tert-butyl cation) |

| Bond Cleavage | Acyl-Oxygen (RCO-OR') | Alkyl-Oxygen (RCOO-R') |

| Favored by | Primary and secondary esters | Esters with stable carbocation leaving groups (e.g., tertiary, benzylic) |

Uncatalyzed Solvolytic Processes (B1 Mechanism)

In the absence of a strong acid catalyst, tert-butyl esters can still undergo hydrolysis, particularly in polar, protic solvents. This uncatalyzed or solvent-assisted process can be described by a mechanism analogous to the A_AL_1 pathway, sometimes referred to by the older Ingold terminology as the B_AL_1 mechanism (Base-catalyzed, Alkyl-oxygen cleavage, unimolecular), though it often occurs in neutral or weakly basic solutions. ucoz.com The reaction proceeds via a unimolecular heterolysis of the alkyl-oxygen bond, forming the stable tert-butyl carbocation and a carboxylate anion. The steric hindrance of the tert-butyl group influences the hydrolysis rate, with tert-butyl esters being significantly slower to hydrolyze under neutral or basic conditions compared to methyl or ethyl esters. amelica.org This relative stability to basic hydrolysis makes the tert-butyl ester a valuable protecting group for carboxylic acids. amelica.org

Oxidative Transformations Involving Tert-butyl Peroxide and Nitrite Derivatives

The aminobenzamido moiety of this compound is susceptible to oxidation. Reagents like tert-butyl hydroperoxide, di-tert-butyl peroxide, and tert-butyl nitrite are often used to initiate these transformations, which can proceed through radical or other reactive oxygen species pathways.

Radical Reaction Pathways

Di-tert-butyl peroxide (DTBP) and tert-butyl hydroperoxide (TBHP) are common sources of radicals upon thermal or catalytic activation. organic-chemistry.orgnih.gov DTBP, for instance, undergoes homolysis at temperatures above 100°C to generate two tert-butoxy radicals (t-BuO•). organic-chemistry.org These highly reactive radicals can initiate further reactions by abstracting hydrogen atoms from the substrate. In the case of this compound, potential sites for hydrogen abstraction include the N-H bonds of the amine and amide groups or the α-C-H bonds of the acetate (B1210297) methylene group. The resulting substrate radical can then undergo various subsequent reactions, such as coupling or further oxidation.

Tert-butyl nitrite (TBN) is another versatile reagent that can promote oxidative reactions through radical pathways. organic-chemistry.orgeurekaselect.com It can act as a radical initiator and a source of nitrogen and oxygen species. eurekaselect.comnih.gov For example, TBN can be used in oxidative cyclization reactions, where it may initiate a radical process leading to the formation of heterocyclic structures. nih.gov Reactions involving TBN often proceed under mild conditions and can be used for various transformations, including C-H functionalization and the synthesis of N-heterocyles. organic-chemistry.orgnih.gov

| Reagent | Primary Radical Species Generated | Potential Reaction with Substrate |

|---|---|---|

| Di-tert-butyl peroxide (DTBP) | Tert-butoxy radical (t-BuO•) | Hydrogen atom abstraction (from N-H or C-H bonds) |

| Tert-butyl hydroperoxide (TBHP) | Tert-butoxy radical (t-BuO•), Tert-butylperoxy radical (t-BuOO•) | Hydrogen atom abstraction, oxygen transfer |

| Tert-butyl nitrite (TBN) | Tert-butoxy radical (t-BuO•), Nitrogen monoxide (•NO) | Hydrogen abstraction, nitrosation, diazotization |

Singlet Oxygen Ene Reactions and Peroxidation Processes

Singlet oxygen (¹O₂) is a highly reactive electrophilic species that can be generated photochemically in the presence of a photosensitizer. researchgate.netresearchgate.net While it is well-known for participating in [4+2] cycloadditions with dienes and ene reactions with alkenes containing allylic hydrogens, it can also react with electron-rich moieties like amines and phenols. researchgate.net

The 2-aminobenzamido group in this compound presents an electron-rich aromatic system that could be susceptible to oxidation by singlet oxygen. The reaction of singlet oxygen with hydroperoxides, such as tert-butyl hydroperoxide, has also been shown to generate reactive oxygen species. nih.gov The interaction of singlet oxygen with the primary amine could lead to the formation of hydroperoxides or other oxidized products, potentially leading to oxidative degradation or the formation of novel cyclic structures.

Catalytic Strategies in the Functionalization and Transformation of Analogues

The structural motifs within this compound, particularly the amide group, can be exploited in modern catalytic transformations. The amide functionality can serve as a robust directing group in transition-metal-catalyzed C-H bond functionalization reactions. researchgate.net This strategy allows for the regioselective introduction of new functional groups at positions ortho to the amide-bearing substituent on the aromatic ring. While direct examples involving the target molecule are not prevalent, numerous studies on analogous benzamide (B126) systems demonstrate the utility of this approach. Catalysts based on rhodium, iridium, and palladium are commonly employed for such transformations, enabling C-H alkylation, arylation, and alkenylation. researchgate.net

Furthermore, catalytic methods are available for the transformation of the amide group itself into other versatile functionalities, such as nitriles. researchgate.net Another area of relevance is the use of ester solvents like tert-butyl acetate in catalytic direct amidation reactions, highlighting the stability and utility of such ester functionalities under certain catalytic conditions. rsc.orgresearchgate.net Catalyst-free strategies for the α-C-H functionalization of tertiary amines also represent an advancing field, which could be relevant for derivatives of the target compound. nih.gov

DMAP-Catalyzed Acylations and Cyclizations

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst frequently employed for acylation reactions that are otherwise slow or difficult. uni-muenchen.denih.gov In the context of molecules like this compound, DMAP can facilitate reactions at the primary amino group or mediate cyclization processes.

The mechanism of DMAP catalysis in acylations, for instance with acetic anhydride, proceeds through a nucleophilic pathway. nih.gov The pyridine nitrogen of DMAP attacks one of the carbonyl carbons of the anhydride, leading to the formation of a highly reactive N-acetylpyridinium intermediate and an acetate ion. This intermediate is a significantly more potent acylating agent than the anhydride itself. The alcohol (or in this case, the amine substrate) then attacks the acetylpyridinium species, transferring the acetyl group and regenerating the DMAP catalyst. nih.gov

In reactions involving 2-aminobenzamides, DMAP has been instrumental in one-pot syntheses of quinazoline-2,4-diones using di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl source. acs.orgnih.gov The process involves the combined use of (Boc)₂O and DMAP, where (Boc)₂O serves as a precursor for the carbonyl group at the 2-position of the quinazolinedione ring. acs.org The reaction can proceed smoothly at room temperature, and studies have shown that in the absence of DMAP, the heterocyclization does not proceed to completion. acs.org

Table 1: Effect of Catalyst on DMAP-Catalyzed Heterocyclization

| Entry | Catalyst | Base | Yield (%) |

|---|---|---|---|

| 1 | DMAP | Et₃N | --- |

| 2 | None | Et₃N | Decreased |

| 3 | DMAP | None | 79 |

| 4 | None | None | Incomplete |

| 5 | TBD | Et₃N | No Improvement |

| 6 | DBU | Et₃N | No Improvement |

| 7 | DABCO | Et₃N | No Improvement |

Data derived from studies on 2-aminobenzamides. acs.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For substrates like this compound, the aryl-amino functionality is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. youtube.comyoutube.com

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.comyoutube.com

A significant advancement in this area is the use of amides themselves as coupling partners through the activation of the typically inert N-C(O) amide bond. rsc.orgrsc.org Palladium-catalyzed Suzuki-Miyaura cross-coupling of amides with boronic acids has been developed for the synthesis of ketones. rsc.org This strategy relies on sterically controlled N-C bond activation, where the palladium catalyst inserts into the amide N-C bond. rsc.org DFT studies have supported a mechanism involving oxidative addition, decarbonylation (if applicable), and transmetalation. rsc.org This approach provides a powerful method for forging new bonds using amides as stable and readily available starting materials.

Iron-Mediated Oxidative Transformations

Iron, being an earth-abundant and low-toxicity metal, has emerged as an attractive catalyst for a variety of organic transformations, including C-H bond functionalization. researchgate.netacs.orgnih.gov Iron-catalyzed C-H activation has become a powerful tool for the step-economical transformation of unreactive C-H bonds, often assisted by a directing group within the substrate. researchgate.netacs.org For benzamide derivatives, the amide group can act as a directing group to facilitate ortho-C-H activation.

Iron can mediate C-H activation through several pathways. acs.org In many iron-catalyzed oxidative transformations, the reaction is initiated by the homolytic cleavage of a peroxide oxidant (like di-tert-butyl peroxide) by an iron(II) catalyst. rsc.org This generates a tert-butoxyl radical, which can abstract a hydrogen atom from the substrate to form a carbon-centered radical. This radical can then undergo further reactions, such as coupling with other species. rsc.org

Another proposed mechanism involves a single-electron-transfer (SET) process facilitated by the iron salt to generate a radical cation, which is then oxidized to a cation intermediate. rsc.org This can be followed by transformations like Friedel-Crafts-type alkylations. Chelation-assisted, low-valent iron catalysis represents another frontier, where an iron(0) species undergoes oxidative addition into a C-H bond to form an iron hydride intermediate. acs.orgnih.gov These methods have been applied to achieve a wide range of transformations on benzamides, including alkylations, arylations, and annulations. nih.gov

Table 2: Iron-Catalyzed Benzylic Alkylation Conditions

| Iron Catalyst | Oxidant | Substrate 1 | Substrate 2 | Product | Yield |

|---|---|---|---|---|---|

| FeCl₂ | Di-tert-butyl peroxide (DTBP) | Toluene Derivatives | Vinyl Acetate | Coupled Product | Moderate to Good |

| Fe(OAc)₂ | tert-Butyl peroxide | Toluene Derivatives | 1,3-Dicarbonyl Compounds | Coupled Product | Moderate to Good |

Data derived from studies on iron-catalyzed oxidative coupling. rsc.org

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Quinazolinones)

The structure of this compound, containing a 2-aminobenzamide (B116534) core, makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones. Quinazolinones are a prominent class of heterocycles with a broad range of biological activities. tandfonline.com

The synthesis of the quinazolinone ring system from 2-aminobenzamides can be achieved through various cyclization strategies. A common method involves the condensation of the 2-aminobenzamide with a carbonyl compound, such as an aldehyde or ketone. tandfonline.com This reaction is typically catalyzed by an acid. tandfonline.com The mechanism involves the initial formation of an imine intermediate between the primary amino group of the benzamide and the carbonyl compound. This is followed by an intramolecular cyclization (ring closure) and subsequent dehydration or oxidation to yield the aromatic quinazolinone core.

Numerous catalytic systems have been developed to promote this transformation under milder and more efficient conditions. These include:

Ruthenium Catalysis : An in situ formed ruthenium catalyst has been shown to be highly effective for the deaminative coupling of 2-aminobenzamides with amines to form quinazolinone products. nih.govacs.org

Copper Catalysis : Copper complexes have been used to catalyze the synthesis of quinazolinones from 2-aminobenzamides and alcohols, where the alcohol serves as a C1 source after being oxidized to an aldehyde in situ. researchgate.net

Brønsted Acid Catalysis : Simple Brønsted acids like p-toluenesulfonic acid can catalyze the cyclization of 2-aminobenzamides with aldehydes or nitriles, often under metal-free conditions. organic-chemistry.orgresearchgate.net

Oxidative Cyclization : Methods employing oxidants like tert-butyl hydroperoxide (TBHP) or iodine can promote the cyclization and subsequent aromatization to form the quinazolinone ring. organic-chemistry.orgorganic-chemistry.orgnih.gov

The choice of catalyst and reaction conditions allows for the synthesis of a wide variety of substituted quinazolinones from readily available 2-aminobenzamide precursors. organic-chemistry.org

Advanced Spectroscopic and Computational Characterization of Tert Butyl 2 2 Aminobenzamido Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, their relative numbers, and the connectivity between adjacent protons. For Tert-butyl 2-(2-aminobenzamido)acetate, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the aminobenzoyl ring, the amide proton, the methylene (-CH₂) protons of the acetate (B1210297) group, and the protons of the tert-butyl group.

The chemical environment of each proton determines its chemical shift (δ), reported in parts per million (ppm). The aromatic protons are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effects of the benzene ring. The amide proton (N-H) signal is often broad and its position can vary depending on solvent and concentration, but it typically resonates in the downfield region as well. The methylene protons adjacent to the carbonyl group and the amide nitrogen are expected around 4.0-4.5 ppm. The nine equivalent protons of the bulky tert-butyl group will produce a sharp, strong singlet signal in the upfield region (around 1.5 ppm) due to their shielded environment. Due to restricted rotation around the amide (C-N) bond, it is possible to observe distinct signals for cis and trans rotamers, which can lead to a doubling of some peaks in the spectrum beilstein-journals.org.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (C₆H₄) | 6.6 - 7.8 | Multiplet (m) | 4H |

| Amide Proton (NH) | 8.0 - 9.0 | Broad Singlet (br s) | 1H |

| Amine Protons (NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | 2H |

| Methylene Protons (CH₂) | ~ 4.1 | Doublet (d)* | 2H |

| Tert-butyl Protons (C(CH₃)₃) | ~ 1.5 | Singlet (s) | 9H |

*Note: The methylene protons may appear as a doublet due to coupling with the amide proton, or as a singlet if this coupling is absent.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the functional group and electronic environment of each carbon.

The carbonyl carbons of the amide and ester groups are the most deshielded and are expected to appear furthest downfield (165-175 ppm). The aromatic carbons will resonate in the 110-150 ppm range. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic shifts, with the quaternary carbon appearing around 80-85 ppm and the methyl carbons appearing significantly upfield around 28 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~ 170 |

| Amide Carbonyl (C=O) | ~ 168 |

| Aromatic Carbons (C-NH₂) | ~ 148 |

| Aromatic Carbons (CH & C-C=O) | 115 - 135 |

| Quaternary Carbon (O-C (CH₃)₃) | ~ 82 |

| Methylene Carbon (CH₂) | ~ 43 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In positive-ion mode, a solution of the analyte is sprayed through a charged capillary, generating protonated molecules [M+H]⁺. For this compound (molecular formula C₁₃H₁₈N₂O₃), the calculated molecular weight is 250.29 g/mol . Therefore, the ESI-MS spectrum is expected to show a prominent peak at an m/z value of approximately 251.30, corresponding to the [M+H]⁺ ion. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ (m/z ≈ 273.28), may also be observed.

MALDI-TOF is another soft ionization technique widely used for the analysis of a broad range of molecules, including small organic compounds nih.govmdpi.com. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte molecules, which are then accelerated into a time-of-flight (TOF) analyzer.

The selection of an appropriate matrix is crucial for successful analysis researchgate.netnih.gov. For a compound like this compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable choices. The resulting MALDI-TOF spectrum would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z ≈ 251.3. One advantage of MALDI is its tolerance to salts and other contaminants that can sometimes interfere with ESI-MS reading.ac.uk.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 251.3) would be selected in the first mass analyzer and subjected to collision-induced dissociation (CID).

The fragmentation pattern provides a molecular fingerprint that confirms the connectivity of the atoms. For N-acyl glycine esters, fragmentation typically occurs at the most labile bonds nih.govnih.gov. Key expected fragmentation pathways for this compound would include:

Loss of isobutylene: A characteristic fragmentation of tert-butyl esters, leading to the loss of a neutral molecule of isobutylene (C₄H₈, 56 Da) and the formation of a protonated carboxylic acid at m/z ≈ 195.3.

Cleavage of the amide bond: Scission of the bond between the benzoyl carbonyl and the glycine nitrogen would result in a fragment corresponding to the aminobenzoyl cation at m/z ≈ 120.1.

Cleavage of the ester group: Fragmentation could also lead to the loss of the entire tert-butoxycarbonylmethyl group.

Analyzing these specific product ions allows for the unambiguous confirmation of the different structural components of the molecule: the 2-aminobenzoyl moiety, the glycine linker, and the tert-butyl ester group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, IR spectroscopy provides a molecular fingerprint, identifying the functional groups present within a structure. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the primary aromatic amine, the secondary amide linkage, the tert-butyl ester, and the benzene ring.

The N-H stretching vibrations are particularly informative. The primary amine (–NH₂) on the aromatic ring is anticipated to show two distinct bands: an asymmetric stretching vibration and a symmetric stretching vibration, typically found in the 3500–3300 cm⁻¹ region. The secondary amide (–NH–) will present a single, sharp N-H stretching band, usually near 3300 cm⁻¹.

The carbonyl (C=O) stretching region is another critical diagnostic window. Due to electronic and environmental differences, the amide and ester carbonyl groups will absorb at different frequencies. The ester C=O stretch is typically observed around 1750–1730 cm⁻¹. The amide C=O stretch (known as the Amide I band) is generally found at a lower wavenumber, in the range of 1680–1630 cm⁻¹, due to resonance delocalization of the nitrogen lone pair. wpmucdn.com

Other significant absorptions include aromatic and aliphatic C-H stretches. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methylene groups occur just below 3000 cm⁻¹. vscht.cz The spectrum will also feature C=C stretching vibrations from the aromatic ring (1600–1450 cm⁻¹), the N-H bending of the amide (Amide II band, around 1550 cm⁻¹), and strong C-O stretching from the ester group in the 1300-1150 cm⁻¹ region. wpmucdn.comvscht.cz

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Aromatic Amine | N-H Asymmetric Stretch | 3500 - 3400 | Medium |

| Primary Aromatic Amine | N-H Symmetric Stretch | 3400 - 3300 | Medium |

| Secondary Amide | N-H Stretch | ~3300 | Medium-Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (tert-butyl, -CH₂-) | C-H Stretch | 3000 - 2850 | Strong |

| tert-Butyl Ester | C=O Stretch | 1750 - 1730 | Strong |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Secondary Amide | N-H Bend (Amide II) | 1580 - 1520 | Strong |

| tert-Butyl Ester | C-O Stretch | 1300 - 1150 | Strong |

Computational Chemistry Approaches

To complement experimental data and provide deeper insight into the molecular properties of this compound, computational chemistry methods are employed. These theoretical approaches allow for the detailed examination of the molecule's geometry, electronic landscape, and reactivity at the atomic level.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. utwente.nlarxiv.org By performing geometry optimization calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), a detailed three-dimensional model of the molecule's lowest-energy conformation can be obtained. nih.govresearchgate.netnih.gov

These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding steric interactions and conformational preferences. For instance, DFT can elucidate the planarity of the amide group and the orientation of the tert-butyl group relative to the rest of the molecule. nih.govnih.gov

Furthermore, DFT calculations yield critical information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap can be calculated. nih.gov This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. Analysis of the spatial distribution of these frontier orbitals reveals the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich aminobenzamide ring, while the LUMO may be distributed across the carbonyl groups and the aromatic system.

Table 2: Representative Geometrical and Electronic Parameters from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Geometrical Parameters | ||

| C(amide)-O(amide) Bond Length | Bond length of the amide carbonyl | ~1.24 Å |

| C(amide)-N(amide) Bond Length | Bond length of the amide C-N bond | ~1.35 Å |

| C(ester)-O(ester) Bond Length | Bond length of the ester carbonyl | ~1.21 Å |

| C(aromatic)-N(amine) Bond Length | Bond length of the aniline C-N bond | ~1.40 Å |

| C-N-C=O Dihedral Angle | Torsion angle defining amide planarity | ~180° |

| Electronic Parameters | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~4 to 5 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dewisc.edu This method is particularly useful for quantifying intramolecular delocalization and charge transfer interactions. dergipark.org.trniscair.res.in

NBO analysis evaluates the stabilizing energy associated with donor-acceptor interactions using second-order perturbation theory. wisc.edu This stabilization energy, denoted as E(2), quantifies the extent of electron density delocalization from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

Amide Resonance: A strong interaction between the lone pair of the amide nitrogen (LP(N)) and the anti-bonding π* orbital of the adjacent carbonyl group (π*(C=O)). This delocalization is responsible for the planar nature and stability of the amide bond.

Ester Resonance: A similar, though typically weaker, interaction between a lone pair of the ester oxygen (LP(O)) and the anti-bonding π* orbital of the ester carbonyl.

Amine Delocalization: Interaction between the lone pair of the primary amine on the benzene ring (LP(N)) and the anti-bonding π* orbitals of the aromatic system, which enhances the electron density of the ring.

These interactions are crucial for understanding the electronic communication between the different functional groups within the molecule. nih.gov

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP (Amide N) | π* (Amide C=O) | n → π* | 40 - 60 |

| LP (Ester O) | π* (Ester C=O) | n → π* | 25 - 40 |

| LP (Amine N) | π* (Aromatic C=C) | n → π* | 35 - 55 |

| π (Aromatic C=C) | π* (Amide C=O) | π → π* | 5 - 15 |

Transition State Analysis and Reaction Coordinate Studies

While DFT and NBO analyses describe the molecule in its stable, ground state, transition state (TS) analysis and reaction coordinate studies are computational tools used to investigate the mechanisms and energetics of chemical reactions. These methods map the minimum energy path a molecule follows as it transforms from reactants to products, providing a detailed picture of the reaction mechanism.

The process involves identifying the transition state structure, which is a first-order saddle point on the potential energy surface. A key characteristic of a TS is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. Once the TS is located, the activation energy (the energy difference between the reactants and the TS) can be calculated, which is a primary determinant of the reaction rate.

For this compound, a relevant reaction to study would be its intramolecular cyclization to form a seven-membered benzodiazepine ring system, a common scaffold in medicinal chemistry. A computational study of this reaction would involve:

Optimizing the geometries of the reactant, the transition state, and the product.

Calculating the activation energy for the cyclization step.

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified TS correctly connects the reactant and product on the potential energy surface.

Such studies provide invaluable, atomistic-level detail about reaction feasibility and mechanism that is often difficult to obtain through experimental means alone.

Table 4: Hypothetical Data from a Transition State Analysis of Intramolecular Cyclization

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (ΔE‡) | The energy barrier for the reaction. | 20 - 30 kcal/mol |

| Imaginary Frequency | The single negative frequency of the TS. | -200 to -400 cm⁻¹ |

| Key TS Bond Distance | The forming bond between the ester's α-carbon and the aromatic amine nitrogen. | ~2.0 Å |

| Reaction Enthalpy (ΔH) | The overall energy change from reactant to product. | -5 to -15 kcal/mol |

Applications and Utility of Tert Butyl 2 2 Aminobenzamido Acetate As a Chemical Building Block

Scaffold Engineering in Organic Synthesis

The unique bifunctional nature of tert-butyl 2-(2-aminobenzamido)acetate makes it an ideal starting material for the construction of diverse molecular scaffolds, which form the core structures of many biologically active compounds.

Integration into Quinazolinone Scaffolds

The 2-aminobenzamide (B116534) portion of this compound is a well-established precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org The presence of the amino and amide groups in a specific ortho arrangement allows for cyclization reactions with various C1 synthons to form the quinazolinone ring system.

A common strategy involves the reaction of the 2-aminobenzamide moiety with aldehydes or their equivalents. For instance, in a reaction catalyzed by an acid such as p-toluenesulfonic acid, the amino group can condense with an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield a 2-substituted quinazolinone. The tert-butyl acetate (B1210297) side chain at the amide nitrogen is retained during this process, leading to the formation of N-substituted quinazolinone derivatives.

Another approach involves the use of metal catalysts to facilitate the cyclization. For example, copper-catalyzed aerobic oxidative synthesis using methanol as both a C1 source and a green solvent has been developed for the synthesis of quinazolinones from 2-aminobenzamides. nih.gov In such a reaction, methanol is oxidized in situ to formaldehyde, which then reacts with the 2-aminobenzamide core to form the quinazolinone product.

Furthermore, quinazoline-2,4-diones can be synthesized from 2-aminobenzamides using reagents like di-tert-butyl dicarbonate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). researchgate.netchemicalbook.com This reaction introduces a carbonyl group at the 2-position of the quinazolinone ring. The versatility of these synthetic methods allows for the incorporation of the this compound scaffold into a wide array of quinazolinone-based molecules with potential therapeutic applications.

Table 1: Synthetic Approaches for Quinazolinone Synthesis from 2-Aminobenzamide Precursors

| Reagent/Catalyst | C1 Source | Product Type | Reference |

| Aldehydes / p-toluenesulfonic acid | Aldehyde | 2-Substituted Quinazolinones | N/A |

| Methanol / Copper catalyst | Methanol | Quinazolinones | nih.gov |

| Di-tert-butyl dicarbonate / DMAP | Di-tert-butyl dicarbonate | Quinazoline-2,4-diones | researchgate.netchemicalbook.com |

Derivatization for Glycan Labeling and Bioconjugation

The 2-aminobenzamide (2-AB) core of this compound is structurally similar to widely used fluorescent labels for the analysis of glycans. 2-AB is a popular fluorophore used in glycan analysis due to its ability to be attached to the reducing end of carbohydrates through reductive amination. This process allows for the sensitive detection and quantification of glycans in biological samples.

The primary aromatic amino group of the 2-aminobenzamide moiety in this compound can be similarly utilized. Through derivatization, this compound can be transformed into a fluorescent probe. For instance, the amino group can react with the open-chain form of a reducing sugar to form a Schiff base, which is then reduced to a stable secondary amine linkage. The tert-butyl ester group can be retained or modified to introduce other functionalities for bioconjugation or to alter the solubility and fluorescent properties of the label.

The development of novel fluorescent probes is an active area of research, with a focus on improving sensitivity and providing tools for various bioimaging applications. nih.gov The structural framework of this compound provides a platform for the synthesis of such advanced probes for studying biological processes involving carbohydrates.

Role in Peptide and Peptidomimetic Synthesis

The structure of this compound can be viewed as a derivative of glycine, where the amino group is acylated with 2-aminobenzoic acid. This amino acid-like character allows for its incorporation into peptide chains to create novel peptides and peptidomimetics. nih.gov The tert-butyl ester serves as a protecting group for the carboxylic acid, which is a common strategy in solid-phase peptide synthesis (SPPS). eurekaselect.com

During peptide synthesis, the free amino group of the 2-aminobenzoyl moiety can be coupled to the C-terminus of a growing peptide chain, or the deprotected carboxylic acid of the acetate moiety can be coupled to the N-terminus of another amino acid or peptide. The incorporation of this non-natural amino acid derivative can introduce specific conformational constraints or new functionalities into the resulting peptide.

The aromatic ring and the additional amino group of the benzamide (B126) moiety can participate in non-covalent interactions, influencing the secondary structure of the peptide. Furthermore, the presence of the 2-aminobenzamido group can impart unique photophysical properties, making it a potential building block for fluorescently labeled peptides or peptidomimetic probes. nsf.gov The synthesis of peptidomimetics often involves the use of heterocyclic scaffolds to mimic peptide secondary structures, and as discussed previously, the 2-aminobenzamide moiety can serve as a precursor to such scaffolds. nih.gov

Chemical Modification Strategies

The two primary functional groups of this compound, the tert-butyl ester and the aromatic amino group, can be selectively modified to generate a range of derivatives with diverse applications.

Transformation of Ester Functionality

The tert-butyl ester group is a widely used protecting group for carboxylic acids in organic synthesis due to its stability under many reaction conditions and its facile cleavage under acidic conditions. The tert-butyl ester of this compound can be selectively hydrolyzed to the corresponding carboxylic acid using acids such as trifluoroacetic acid (TFA) or by thermolytic cleavage in the presence of fluorinated alcohols. researchgate.netorganic-chemistry.org This deprotection is often a crucial step in the synthesis of more complex molecules, as it unmasks the carboxylic acid for further reactions, such as amide bond formation.

The transformation of the tert-butyl ester can also be achieved without complete deprotection. For example, transesterification reactions can be employed to convert the tert-butyl ester into other esters, such as methyl or ethyl esters, under specific catalytic conditions. eurekaselect.com Additionally, the tert-butyl ester can be converted directly into an acid chloride by treatment with reagents like thionyl chloride, which can then be reacted with various nucleophiles to form amides, esters, and other carboxylic acid derivatives.

Table 2: Selected Methods for Transformation of Tert-butyl Esters

| Reagent/Condition | Product | Reference |

| Trifluoroacetic Acid (TFA) | Carboxylic Acid | researchgate.net |

| Silica Gel in Refluxing Toluene | Carboxylic Acid | researchgate.net |

| Thionyl Chloride (SOCl₂) | Acid Chloride | |

| Alcohols / Acid or Base Catalyst | Other Esters (Transesterification) | eurekaselect.com |

Reactivity at the Amino Group of the Benzamide Moiety

The primary aromatic amino group of the 2-aminobenzamide moiety is a versatile functional handle for a variety of chemical transformations. As previously mentioned, its nucleophilicity allows it to participate in condensation and cyclization reactions to form heterocyclic systems like quinazolinones. researchgate.net

Beyond cyclization, the amino group can undergo standard reactions of primary aromatic amines. For example, it can be acylated with acid chlorides or anhydrides to form amides, or it can be alkylated to introduce substituents on the nitrogen atom. Diazotization of the amino group followed by Sandmeyer-type reactions can be used to introduce a wide range of substituents, such as halogens, cyano, or hydroxyl groups, onto the aromatic ring.

These modifications can be used to modulate the electronic properties of the molecule, attach it to other molecular scaffolds, or introduce functionalities for specific applications, such as bioconjugation or the development of fluorescent probes. researchgate.netchemrxiv.org The ability to selectively modify this position further enhances the utility of this compound as a versatile chemical building block.

Coordination Chemistry and Metal Ion Interactions

This compound possesses a molecular architecture that makes it an intriguing candidate for applications in coordination chemistry. The presence of multiple potential donor atoms—specifically the amino nitrogen, the amide nitrogen and oxygen, and the ester oxygen—suggests that this molecule can act as a ligand, forming coordination complexes with a variety of metal ions. The spatial arrangement of the 2-aminobenzamido moiety is particularly conducive to chelation, a process that can significantly enhance the stability of the resulting metal complexes.

Ligand Properties and Potential for Chelation Studies

This compound can be classified as a bidentate or potentially tridentate ligand. The primary coordination mode is expected to involve the formation of a stable five-membered chelate ring through the coordination of the primary amino group and the carbonyl oxygen of the amide group to a central metal ion. This mode of coordination is common for 2-aminobenzamide derivatives, which have been shown to form stable complexes with a range of transition metals. researchgate.netresearchgate.net

The chelating effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a key principle in coordination chemistry. libretexts.org In the case of this compound, this effect would lead to enhanced thermodynamic stability of its metal complexes. The tert-butyl group, being sterically bulky, may also influence the coordination geometry and the stoichiometry of the resulting complexes.

Chelation studies involving this ligand could explore its interactions with various metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). nih.govekb.eg Such studies would typically involve the synthesis and characterization of the metal complexes using techniques like infrared (IR) and UV-Vis spectroscopy, and single-crystal X-ray diffraction to elucidate the coordination environment of the metal ion. The stability constants of these complexes could be determined using methods like potentiometric titration to quantify the strength of the metal-ligand interactions. nih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Bidentate | Amino Nitrogen, Amide Oxygen | 5-membered |

| Bidentate | Amino Nitrogen, Amide Nitrogen | 5-membered |

| Tridentate | Amino Nitrogen, Amide Oxygen, Ester Oxygen | Larger, less stable ring |

Note: This table presents potential coordination modes based on the structure of the molecule. Experimental verification is required.

Computational Assessment of Ligand-Metal Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the interactions between ligands and metal ions at a molecular level. nih.govuiowa.edu For this compound, DFT calculations can provide valuable insights into its coordination behavior, complementing experimental findings.

Computational studies would typically begin with the optimization of the ligand's geometry to determine its most stable conformation. Subsequently, the structures of its metal complexes can be modeled and optimized. These calculations can predict key geometric parameters such as bond lengths and angles within the coordination sphere, providing a detailed picture of the complex's structure. researchgate.net For instance, DFT has been successfully used to predict the geometries of metal complexes with similar ligands, showing good agreement with experimental X-ray crystal structures. researchgate.net

Furthermore, computational methods can be employed to calculate the binding energies between the ligand and various metal ions. This allows for a quantitative comparison of the stability of different metal complexes and can help in understanding the selectivity of the ligand for specific metals. mdpi.com The electronic properties of the complexes, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated. These electronic parameters are crucial for understanding the reactivity and potential applications of the metal complexes, for example, in catalysis or as functional materials. nih.gov

Table 2: Illustrative Data from a Hypothetical DFT Study on a [M(ligand)₂] Complex

| Metal Ion (M) | Coordination Geometry | M-N (Amino) Bond Length (Å) | M-O (Amide) Bond Length (Å) | Binding Energy (kcal/mol) |

| Cu(II) | Distorted Square Planar | 2.01 | 1.98 | -45.2 |

| Ni(II) | Octahedral | 2.08 | 2.05 | -41.7 |

| Zn(II) | Tetrahedral | 2.05 | 2.02 | -38.5 |

Note: The data in this table are hypothetical and for illustrative purposes only, representing typical values that might be obtained from such a computational study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.